molecular formula C12H12N2O2 B5806978 1,2,3,4-TETRAHYDRO-5,10-PHENAZINEDIIUMDIOLATE CAS No. 4121-35-1

1,2,3,4-TETRAHYDRO-5,10-PHENAZINEDIIUMDIOLATE

Cat. No.: B5806978
CAS No.: 4121-35-1
M. Wt: 216.24 g/mol
InChI Key: ZAGMPYKFWVJEKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-TETRAHYDRO-5,10-PHENAZINEDIIUMDIOLATE is a compound belonging to the phenazine family, known for its diverse range of biological properties. Phenazines are nitrogen-containing heterocycles that exhibit antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotective activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-TETRAHYDRO-5,10-PHENAZINEDIIUMDIOLATE typically involves the condensation of benzofurazan oxide with 1-morpholino-1-cyclohexene in methanol . This reaction yields 1,2,3,4-tetrahydrophenazine 5,10-dioxide. The reaction conditions are relatively mild, and the process can be carried out under ambient temperature and pressure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. given the simplicity of the synthetic route, it is likely that the process can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-TETRAHYDRO-5,10-PHENAZINEDIIUMDIOLATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazine derivatives with additional oxygen functionalities, while reduction can produce more saturated analogs.

Mechanism of Action

The mechanism of action of 1,2,3,4-TETRAHYDRO-5,10-PHENAZINEDIIUMDIOLATE involves its interaction with various molecular targets and pathways. The compound exerts its effects by generating reactive oxygen species (ROS) that damage cellular components, leading to cell death . This mechanism is particularly effective against microbial cells and cancer cells, which are more susceptible to oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-TETRAHYDRO-5,10-PHENAZINEDIIUMDIOLATE stands out due to its unique combination of biological activities and relatively simple synthetic route. Its ability to undergo various chemical reactions also makes it a versatile compound for further modification and application in different fields.

Properties

IUPAC Name

10-oxido-1,2,3,4-tetrahydrophenazin-5-ium 5-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGMPYKFWVJEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N(C3=CC=CC=C3[N+]2=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194134
Record name Phenazine, 1,2,3,4-tetrahydro-, 5,10-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4121-35-1
Record name Phenazine, 1,2,3,4-tetrahydro-, 5,10-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4121-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC39304
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenazine, 1,2,3,4-tetrahydro-, 5,10-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.